molecular formula C12H17NO2 B2698473 Ethyl 3-(2-aminoethyl)-4-methylbenzoate CAS No. 2248334-50-9

Ethyl 3-(2-aminoethyl)-4-methylbenzoate

Cat. No.: B2698473
CAS No.: 2248334-50-9
M. Wt: 207.273
InChI Key: KCJIMXCAPGRMDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-aminoethyl)-4-methylbenzoate (C₁₂H₁₅NO₂, MW 205.26) is a benzoate ester derivative featuring a 2-aminoethyl substituent at the 3-position and a methyl group at the 4-position of the aromatic ring. The aminoethyl group provides a reactive site for further functionalization, such as acylation or conjugation, while the methyl group contributes to lipophilicity, influencing membrane permeability .

Properties

IUPAC Name

ethyl 3-(2-aminoethyl)-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-15-12(14)11-5-4-9(2)10(8-11)6-7-13/h4-5,8H,3,6-7,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJIMXCAPGRMDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-aminoethyl)-4-methylbenzoate typically involves the esterification of 3-(2-aminoethyl)-4-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

3-(2-aminoethyl)-4-methylbenzoic acid+ethanolH2SO4Ethyl 3-(2-aminoethyl)-4-methylbenzoate+water\text{3-(2-aminoethyl)-4-methylbenzoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3-(2-aminoethyl)-4-methylbenzoic acid+ethanolH2​SO4​​Ethyl 3-(2-aminoethyl)-4-methylbenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-aminoethyl)-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2-aminoethyl)-4-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-aminoethyl)-4-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or ionic interactions. The aminoethyl group can form hydrogen bonds with active site residues, while the ester group can participate in hydrophobic interactions.

Comparison with Similar Compounds

Ethyl 4-Amino-3-methylbenzoate (C₁₀H₁₃NO₂, MW 179.22)

  • Structural Differences: The amino group is positioned at the 4-carbon (vs. 3-(2-aminoethyl) in the target compound), and a methyl group is at the 3-position.
  • Physicochemical Properties: Reduced molecular weight and lower solubility in water due to the absence of the aminoethyl side chain. The crystal structure reveals hydrogen-bonded dimers via N–H⋯O interactions, enhancing stability .
  • Applications: Used in synthesizing antitumor alkylating agents (e.g., distamycin derivatives), leveraging its amino group for DNA interaction .

Ethoxylated Ethyl-4-aminobenzoate (C₅₉H₁₁₁NO₂₇, MW 1266.6)

  • Structural Differences: Ethoxylation of the amino group introduces 25 ethylene oxide units, drastically increasing hydrophilicity.
  • Physicochemical Properties : High water solubility (>99% purity) and viscous liquid state at room temperature. Ethoxylation eliminates ethylene oxide residues (<1 ppm) post-synthesis .
  • Applications : Primarily used in cosmetics as a UV absorber or stabilizer, contrasting with the pharmaceutical focus of the target compound .

Ethyl 3-Amino-4-(methylamino)benzoate (C₁₁H₁₆N₂O₂, Similarity Score: 0.96)

  • Structural Differences: Features a methylamino group at the 4-position and a simple amino group at the 3-position.
  • Physicochemical Properties: Increased basicity compared to the target compound due to dual amino groups. Similar molecular weight (208.26) but distinct electronic effects from substituent positioning .
  • Applications: Potential in dye chemistry or as a ligand in coordination complexes.

Ethyl 4-Methylbenzoate (C₁₀H₁₂O₂, MW 164.20)

  • Structural Differences: Lacks the aminoethyl group entirely, with only a methyl group at the 4-position.
  • Physicochemical Properties : Lower molecular weight and lipophilicity (logP ~2.5) compared to the target compound. Poor water solubility, typical of simple esters .
  • Applications: Industrial solvent or fragrance component, highlighting the importance of the aminoethyl group in pharmaceutical relevance .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility Applications
Ethyl 3-(2-aminoethyl)-4-methylbenzoate C₁₂H₁₅NO₂ 205.26 3-(2-aminoethyl), 4-methyl Moderate in water Pharmaceutical intermediates
Ethyl 4-amino-3-methylbenzoate C₁₀H₁₃NO₂ 179.22 4-amino, 3-methyl Low in water Antitumor agents
Ethoxylated ethyl-4-aminobenzoate C₅₉H₁₁₁NO₂₇ 1266.6 Ethoxylated amino group High in water Cosmetics
Ethyl 4-methylbenzoate C₁₀H₁₂O₂ 164.20 4-methyl Low in organic solvents Industrial solvents

Research Implications

  • Biological Activity: The 2-aminoethyl group in the target compound may enhance binding to biological targets (e.g., DNA or enzymes) compared to non-amino-substituted analogs, as seen in distamycin derivatives .
  • Stability: Hydrogen bonding in Ethyl 4-amino-3-methylbenzoate stabilizes its crystalline form, suggesting similar intermolecular interactions could be engineered in the target compound for improved shelf life .
  • Drug Design: Substituent positioning (e.g., 3 vs. 4) and side-chain length (aminoethyl vs. ethoxylated) critically influence solubility, bioavailability, and target selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.